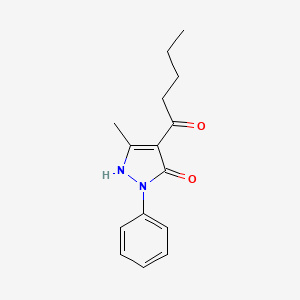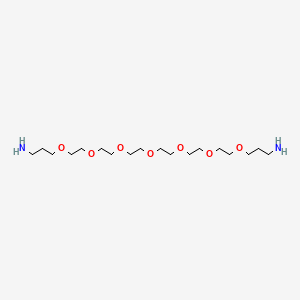
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine: is a chemical compound with the molecular formula C18H40N2O7 and a molecular weight of 396.52 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and terminal amine groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. The process generally includes the following steps:
Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride to introduce reactive groups.
Reaction with Amine: The activated PEG is then reacted with an amine compound under controlled conditions to form the desired diamine product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine undergoes various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ether derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine involves its interaction with various molecular targets and pathways. The terminal amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes and other macromolecules, potentially altering their properties and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-dioic acid: Similar structure but with carboxylic acid groups instead of amine groups.
4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne: Contains alkyne groups instead of amine groups.
Uniqueness
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine is unique due to its terminal amine groups, which provide distinct reactivity and functionality compared to similar compounds with different terminal groups. This makes it particularly useful in applications requiring specific interactions with biological molecules and materials.
Eigenschaften
CAS-Nummer |
96146-49-5 |
|---|---|
Molekularformel |
C18H40N2O7 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C18H40N2O7/c19-3-1-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-2-4-20/h1-20H2 |
InChI-Schlüssel |
MWJHUUIJCVWYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COCCOCCOCCOCCOCCOCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


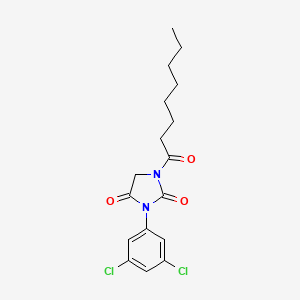

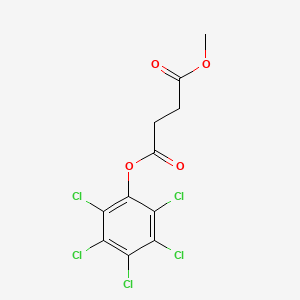

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
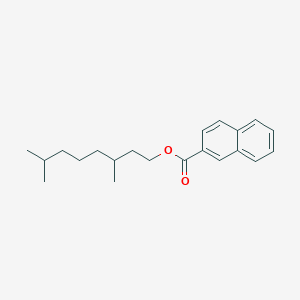
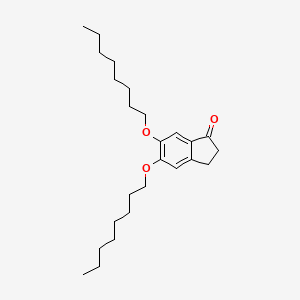
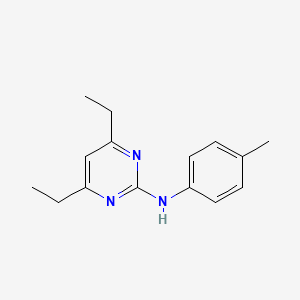
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

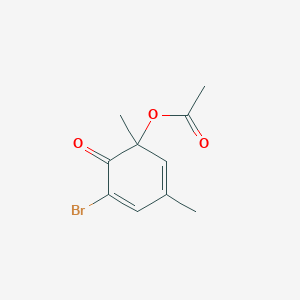
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
